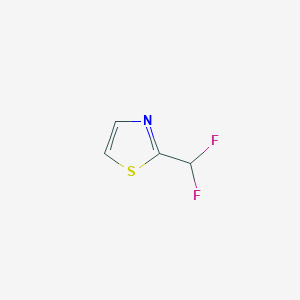
2-(Difluoromethyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with a difluoromethyl group at the second position Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)thiazole typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of thiazole with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. The reaction is often carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can facilitate the difluoromethylation reaction, making it more efficient and scalable for industrial applications .
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, methylthiazoles, and various substituted thiazoles .
科学的研究の応用
2-(Difluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Difluoromethyl)thiazole involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Thiazole: The parent compound without the difluoromethyl group.
2-Methylthiazole: A similar compound with a methyl group instead of a difluoromethyl group.
2-Trifluoromethylthiazole: A compound with a trifluoromethyl group, which has different electronic and steric properties.
Uniqueness: 2-(Difluoromethyl)thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable building block in various chemical and biological applications .
特性
IUPAC Name |
2-(difluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2NS/c5-3(6)4-7-1-2-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITLUDFHUMNDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
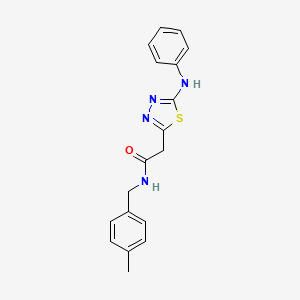
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2828516.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2828517.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2828518.png)
![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2828520.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2828525.png)
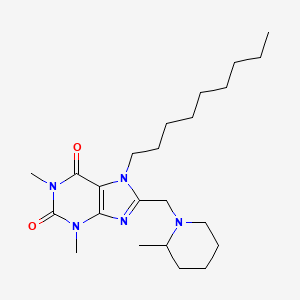
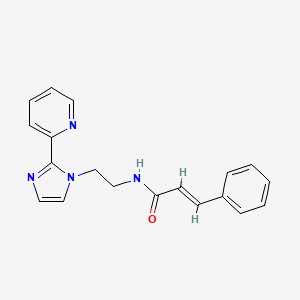
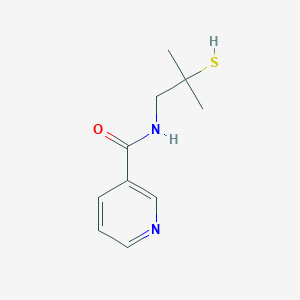
![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/new.no-structure.jpg)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2828532.png)
![2-{[1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2828534.png)
![9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2828535.png)
